molecular formula C11H15ClN2 B12274968 4-[4-(Chloromethyl)piperidin-1-yl]pyridine

4-[4-(Chloromethyl)piperidin-1-yl]pyridine

Cat. No.: B12274968
M. Wt: 210.70 g/mol
InChI Key: AFYSYASSBSQNHT-UHFFFAOYSA-N
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Description

4-[4-(Chloromethyl)piperidin-1-yl]pyridine is a chemical compound that features a piperidine ring substituted with a chloromethyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Chloromethyl)piperidin-1-yl]pyridine typically involves the reaction of 4-piperidone with chloromethylpyridine under specific conditions. One common method includes the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Chloromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a variety of functionalized piperidine compounds .

Scientific Research Applications

4-[4-(Chloromethyl)piperidin-1-yl]pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-[4-(Chloromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to various biological effects. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine
  • 4-[4-(Aminomethyl)piperidin-1-yl]pyridine
  • 4-[4-(Methoxymethyl)piperidin-1-yl]pyridine

Uniqueness

4-[4-(Chloromethyl)piperidin-1-yl]pyridine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming covalent bonds with biological targets. This makes it particularly valuable in medicinal chemistry for the design of covalent inhibitors and other therapeutic agents .

Properties

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

4-[4-(chloromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H15ClN2/c12-9-10-3-7-14(8-4-10)11-1-5-13-6-2-11/h1-2,5-6,10H,3-4,7-9H2

InChI Key

AFYSYASSBSQNHT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CCl)C2=CC=NC=C2

Origin of Product

United States

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